molecular formula C18H22BF B1587600 Dimesitylboron fluoride CAS No. 436-59-9

Dimesitylboron fluoride

Cat. No. B1587600
M. Wt: 268.2 g/mol
InChI Key: WZWGERGANZMXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06210863B1

Procedure details

1.1 equivalents of 1.6 M butyllithium in hexane (37.5 ml, 0.066 mol) are added over the course of 15 minutes at −78° C. to a solution of 9.42 g (0.06 mol) of bromobenzene in 80 ml of tetrahydrofuran (TH F). The reaction mixture is stirred at this temperature for 3 h. Then 16.1 g (0.06 mol) of solid dimesityifluoroborane are added, and the mixture is allowed to warm to room temperature and stirred for a further hour. The mixture is poured into 500 ml of water and the resulting suspension is filtered. The product is purified by trituration with boiling methanol, to give 16.9 g (86% of theory) of the product as a white solid with a melting range of 185-187° C. The shifts δ in the 1H NMR, measured in CDCl3 are 7.50 ppm (d,2,J=7 Hz), 7.46 ppm (t, 1,J=10 Hz), 7.50 ppm (br t, 2, J=7 Hz), 6.82 ppm (s,4), 2.30 ppm (s,6) and 2.00 ppm (s,12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].BrC1C=CC=CC=1.[C:19]1([CH3:38])[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:20]=1[B:27]([C:29]1[C:34]([CH3:35])=[CH:33][C:32]([CH3:36])=[CH:31][C:30]=1[CH3:37])F>O1CCCC1.O>[C:19]1([CH3:38])[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:20]=1[B:27]([C:29]1[C:34]([CH3:35])=[CH:33][C:32]([CH3:36])=[CH:31][C:30]=1[CH3:37])[C:8]1[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
37.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
9.42 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solid
Quantity
16.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)B(F)C1=C(C=C(C=C1C)C)C)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further hour
FILTRATION
Type
FILTRATION
Details
the resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
The product is purified by trituration with boiling methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)B(C1=CC=CC=C1)C1=C(C=C(C=C1C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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